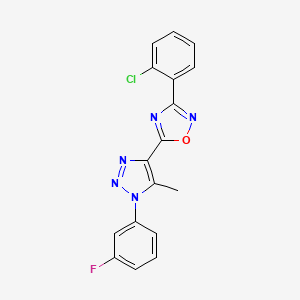
3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11ClFN5O and its molecular weight is 355.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel chemical entity that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that combines triazole and oxadiazole moieties. The general synthetic route includes:
- Formation of Triazole Ring : The initial step involves the formation of the 1,2,3-triazole structure through a click reaction between azides and alkynes.
- Oxadiazole Formation : The oxadiazole ring is formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Substitution Reactions : Chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods.
Antitumor Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor activity. For instance:
- Mechanism of Action : The triazole derivatives can inhibit specific cancer cell lines by interfering with cellular processes such as DNA replication and repair.
- Case Study : In vitro testing demonstrated that a related triazole compound showed an IC50 value of 16.56 μM against H1975 lung cancer cells, indicating moderate potency against tumor proliferation .
Antimicrobial Activity
The oxadiazole derivatives have been evaluated for their antimicrobial properties:
- Target Organisms : Studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Inhibitory Concentrations : Compounds similar to the target compound exhibited MIC values ranging from 12.5 μg/mL to 62.5 μg/mL against different strains of tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning : Variations in substituent positions on the phenyl rings significantly affect the compound's potency. For example, ortho-substituted derivatives often show enhanced activity compared to para-substituted ones .
Data Table of Biological Activities
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against a range of bacterial and fungal pathogens.
Case Study: Antifungal Activity
A study highlighted that certain triazole derivatives demonstrated antifungal activity with Minimum Inhibitory Concentrations (MICs) significantly lower than those of established antifungal agents like fluconazole. For example, compounds with a triazole moiety exhibited MIC values as low as 0.0156 μg/mL against Candida albicans . The presence of halogen substituents such as chlorine and fluorine in the phenyl rings enhances the bioactivity against resistant strains.
Antibacterial Properties
The compound's structure suggests potential antibacterial activity as well. Research on related triazole derivatives has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.25 to 2 μg/mL . The incorporation of electron-withdrawing groups like fluorine at specific positions on the phenyl ring has been linked to increased antibacterial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications on the phenyl rings and the triazole moiety can significantly influence their antimicrobial properties. For instance, compounds with trifluoromethyl groups have demonstrated broader bioactivity against various bacterial strains compared to their non-substituted counterparts .
Summary Table of Biological Activities
属性
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-10-15(21-23-24(10)12-6-4-5-11(19)9-12)17-20-16(22-25-17)13-7-2-3-8-14(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHENMUPBVCOUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













